N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the protodeboronation of alkyl boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, BU10119, a similar compound, is a white crystalline solid with a molecular weight of 416.54 g/mol and a melting point of 120-122°C.Scientific Research Applications
Synthesis and Anticancer Screening
Research has demonstrated the synthesis of imidazothiadiazole analogs, including compounds structurally related to the specified chemical, and evaluated their anticancer properties. For instance, a study by Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and assessed their cytotoxic activities against different cancer cell lines. Derivatives exhibited potent cytotoxic results, particularly against breast cancer, highlighting their potential in anticancer applications (Sraa Abu-Melha, 2021).
Antibacterial and Antifungal Activities
Another area of research interest is the compound's potential antibacterial and antifungal activities. Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities against various bacterial strains. One derivative showed superior activity compared to standard treatments, indicating the potential of these compounds as antibacterial agents (Hui Lu et al., 2020).
Antioxidant Properties
Additionally, the antioxidant properties of benzimidazole derivatives structurally related to the specified compound were investigated. Basta et al. (2017) prepared and studied such derivatives as antioxidants for base stock, elucidating their structure and evaluating their efficiency in inhibiting oxidation, showcasing their potential as antioxidants in industrial applications (J. Basta et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds involve combating the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-2-3-4-16-5-9-18(10-6-16)24-20(26)15-27-21-23-13-14-25(21)19-11-7-17(22)8-12-19/h5-14H,2-4,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRAVUJXNCXRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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